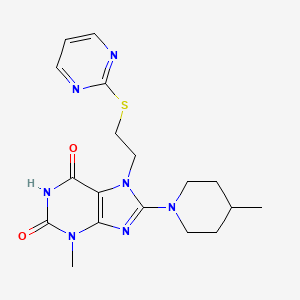
3-methyl-8-(4-methylpiperidin-1-yl)-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-8-(4-methylpiperidin-1-yl)-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H23N7O2S and its molecular weight is 401.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-Methyl-8-(4-methylpiperidin-1-yl)-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione, also known by its CAS number 893964-15-3, is a purine derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C20H29N7O2S, with a molecular weight of 431.6 g/mol. The structure features a purine core substituted with a methyl group, a piperidine ring, and a pyrimidine-thioethyl side chain, which may contribute to its biological activity.
Anticancer Activity
Research has indicated that purine derivatives exhibit significant anticancer properties. A study highlighted the synthesis of various purine derivatives that showed promising activity against cancer cell lines. Specifically, compounds similar to the one were tested for cytotoxicity against various cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (A549) cancers. The compound demonstrated an IC50 value in the low micromolar range, indicating effective inhibition of cell proliferation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies showed that it exhibited activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics such as ciprofloxacin.
Neuroprotective Effects
In neuropharmacological evaluations, the compound showed potential neuroprotective effects in models of oxidative stress-induced neuronal damage. It was found to reduce the levels of reactive oxygen species (ROS) and enhance cell viability in neuronal cell lines exposed to oxidative stress.
The biological activities of this compound are believed to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific kinases involved in cancer cell proliferation.
- Modulation of Signaling Pathways : It is hypothesized to affect pathways related to apoptosis and cell survival.
- Antioxidant Properties : Its ability to scavenge free radicals contributes to its neuroprotective effects.
Case Studies
Several studies have explored the pharmacological profile of similar compounds:
- A study on related purine derivatives demonstrated significant anticancer activity with minimal toxicity in vivo models, suggesting a favorable therapeutic index.
- Another investigation into piperidine-containing compounds indicated their potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which may relate to the mechanism of action in viral infections.
Propiedades
IUPAC Name |
3-methyl-8-(4-methylpiperidin-1-yl)-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7O2S/c1-12-4-8-24(9-5-12)17-21-14-13(15(26)22-18(27)23(14)2)25(17)10-11-28-16-19-6-3-7-20-16/h3,6-7,12H,4-5,8-11H2,1-2H3,(H,22,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVKNEDVNGVYBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(N2CCSC4=NC=CC=N4)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














